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Introduction
AZD2066 is a selective, non-competitive, negative allosteric modulator (NAM) of the

metabotropic glutamate receptor 5 (mGluR5). By binding to an allosteric site on the mGluR5

receptor, AZD2066 inhibits the receptor's response to the binding of the endogenous ligand,

glutamate. The mGluR5 receptor is implicated in a variety of neurological and psychiatric

disorders due to its role in modulating excitatory synaptic transmission and neuronal plasticity.

This has led to the investigation of AZD2066 in several clinical indications, including major

depressive disorder (MDD) and neuropathic pain. Despite promising preclinical data, the

clinical development of AZD2066 was marked by the discontinuation of key Phase II trials. This

technical guide provides an in-depth overview of these discontinued clinical trials, presenting

available data, experimental protocols, and the underlying signaling pathways.

Discontinued Phase II Clinical Trial in Major
Depressive Disorder (MDD)
A Phase IIa, multi-center, randomized, double-blind, double-dummy, active and placebo-

controlled, parallel-group study (D0475C00020, NCT01145755) was initiated to assess the

effectiveness and safety of AZD2066 in patients with MDD. The study was prematurely

terminated by the sponsor for strategic reasons.[1]
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Quantitative Data Summary
Parameter AZD2066 Placebo

Duloxetine (Active
Comparator)

Planned Enrollment 60 60 60

Actual Enrollment 40 22 47

Mean Age (years) 45.5 44.5 45.8

Sex (% Female) 57.5% 68.2% 51.1%

Race (% White) 55.0% 66.4% 70.2%

Treatment Completion

(excluding study

closure)

76.9% 73.1% 59.4%

Discontinuations (not

due to closure)

26 (total across all

groups)

Most Common

Reasons for

Discontinuation

Adverse Events (7),

Loss to follow-up (6),

Patient Withdrawal (6)

MADRS Responder

Rate (Day 42)
42.9% (9 patients) 47.4% (9 patients) 45.0% (9 patients)

MADRS Remission

Rate (Day 42)
23.8% (5 patients) 36.8% (7 patients) 40.0% (8 patients)

MADRS:

Montgomery-Åsberg

Depression Rating

Scale

Data sourced from a clinical study report synopsis.[2]

Experimental Protocol
Study Design: The trial was a randomized, double-blind, double-dummy, placebo- and active-

controlled parallel-group study.[3]
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Patient Population: Adult patients with a primary clinical diagnosis of Major Depressive

Disorder. Key exclusion criteria included a current depressive episode of less than 4 weeks, a

history of inadequate response to antidepressants during the current episode, and the

presence of other psychiatric disorders such as bipolar disorder or psychotic disorders.[3]

Intervention:

AZD2066 Group: Oral administration of AZD2066. The specific dosages used in the trial

were 12 mg and 18 mg.[4]

Placebo Group: Oral administration of a matching placebo.

Active Comparator Group: Oral administration of duloxetine.

Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to

Week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3]

Secondary Outcome Measures:

MADRS response rate (≥50% reduction from baseline).[3]

MADRS remission rate (total score ≤10).[2]

Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.[2]

Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.[2]

Change from baseline in the Sheehan Disability Scale (SDS) total score.[2]

Safety and tolerability were assessed through monitoring of adverse events, vital signs, and

other safety parameters.[2]

Reason for Discontinuation: The study was prematurely stopped by the sponsor.[2] A

publication suggests that in this trial, neither AZD2066 nor the active comparator, duloxetine,

separated from placebo.[4] It was also noted that the doses used may have only achieved

approximately 50% mGluR5 receptor occupancy at maximum plasma concentration.[4]
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Discontinued Phase II Clinical Trial in Neuropathic
Pain
A Phase IIa, double-blind, randomized, parallel-group, multi-center study (NCT00939094) was

initiated to evaluate the analgesic efficacy of 28 days of oral administration of AZD2066

compared to placebo in patients with peripheral neuropathic pain with mechanical

hypersensitivity. This trial was also terminated.

Quantitative Data Summary
Detailed quantitative data, including enrollment and outcomes, for this terminated trial are not

publicly available in the retrieved search results.

Experimental Protocol
Study Design: A double-blind, randomized, parallel-group, multi-center study.

Patient Population: Patients with peripheral neuropathic pain accompanied by mechanical

hypersensitivity.

Intervention:

AZD2066 Group: Oral administration of AZD2066.

Placebo Group: Oral administration of a matching placebo.

Primary Outcome Measure: The primary outcome was to assess the analgesic efficacy of

AZD2066 compared to placebo.

Reason for Discontinuation: The specific reasons for the termination of this trial are not detailed

in the available documentation.

Mechanism of Action and Signaling Pathway
AZD2066 functions as a negative allosteric modulator of the mGluR5 receptor. This receptor is

a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals

through the Gqα subunit. This initiates a downstream signaling cascade involving

phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and
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diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating

synaptic plasticity and neuronal excitability.[5]

As a negative allosteric modulator, AZD2066 binds to a site on the mGluR5 receptor distinct

from the glutamate binding site. This binding event reduces the affinity and/or efficacy of

glutamate, thereby dampening the downstream signaling cascade. The intended therapeutic

effect in conditions like MDD and neuropathic pain is to normalize the hyperactivity of

glutamatergic pathways.

Below are diagrams illustrating the mGluR5 signaling pathway and the experimental workflow

of the discontinued MDD trial.
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Caption: mGluR5 signaling pathway and the inhibitory action of AZD2066.
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Caption: Experimental workflow of the discontinued AZD2066 MDD clinical trial.
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Conclusion
The clinical development of AZD2066 for major depressive disorder and neuropathic pain was

halted at Phase II. The available data from the MDD trial (D0475C00020) indicates that the

drug did not demonstrate a significant separation from placebo, a common challenge in CNS

drug development. The precise reasons for the discontinuation of the neuropathic pain trial

(NCT00939094) remain less clear from publicly available information. These outcomes

underscore the difficulties in translating preclinical efficacy of mGluR5 modulators into clinical

success. Further research into optimal dosing, patient selection, and a deeper understanding of

the complex role of the glutamatergic system in these disorders may be necessary for the

successful development of future mGluR5-targeted therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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